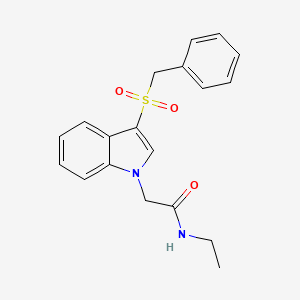

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide

Description

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-20-19(22)13-21-12-18(16-10-6-7-11-17(16)21)25(23,24)14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSWHRYUOBKDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation of the indole ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the N-ethylacetamide Moiety: The final step involves the acylation of the indole nitrogen with ethyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs with Hydroxyimino Methyl Substituents

Compounds: N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives (e.g., compounds 3a, 3j, 3k) .

- Key Features: Hydroxyimino methyl group at the 3-position of indole. Substituted phenyl rings (e.g., chloro, nitro) on the acetamide side chain.

- Activity :

- Differentiation: The target compound replaces the hydroxyimino methyl group with a benzylsulfonyl group, which may reduce redox activity but improve stability.

Phenylsulfonyl-Indole Derivatives

Compound : N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide .

- Key Features :

- Phenylsulfonyl group at the 1-position of indole.

- Acetamide linked via a methyl group at the 3-position.

- Theoretical calculations (DFT) confirmed structural stability .

- Differentiation :

- The target compound’s benzylsulfonyl group (vs. phenylsulfonyl) may alter steric and electronic properties, affecting receptor interactions.

Benzothiazole-Incorporated Derivatives

Compounds : 2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide (5a–i) .

- Key Features :

- Benzothiazole ring substituted at the acetamide side chain.

- Phenylsulfonyl group at the 1-position of indole.

Ethylacetamide Derivatives without Sulfonyl Groups

Compound : 2-(1,3-Dioxoisoindol-2-yl)-N-ethylacetamide .

- Key Features :

- Isoindole-1,3-dione core with N-ethylacetamide.

- Activity: No biological data reported; structural analysis focuses on crystallography .

- Differentiation :

- The absence of an indole-sulfonyl system in this compound limits its comparability but highlights the role of the indole nucleus in pharmacological activity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Antioxidant Activity: Hydroxyimino methyl derivatives (e.g., 3a) outperform the target compound in antioxidant assays due to redox-active groups . The benzylsulfonyl group in the target compound may shift activity toward non-redox mechanisms (e.g., enzyme inhibition).

- Structural Stability : Phenylsulfonyl derivatives exhibit robust stability in spectroscopic studies, suggesting the target compound’s benzylsulfonyl group could similarly enhance metabolic resistance .

- Substituent Effects: Halogens and electron-withdrawing groups enhance activity in hydroxyimino derivatives, implying that the target compound’s sulfonyl group may offer analogous benefits .

Biological Activity

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-ethylacetamide is a synthetic organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features a unique combination of an indole core, a benzylsulfonyl group, and an N-ethylacetamide moiety, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(3-benzylsulfonylindol-1-yl)-N-ethylacetamide , and its molecular formula is . The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets. The indole moiety can modulate the activity of various enzymes and receptors. The presence of the benzylsulfonyl group may enhance the compound's binding affinity and specificity towards its targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit bacterial growth through mechanisms involving aminoacyl-tRNA synthetases, which are critical for protein synthesis in bacteria. Molecular docking studies suggest that this compound may interact effectively with these enzymes, potentially leading to antibacterial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The compound may induce apoptosis in cancer cells by activating specific signaling pathways. Research shows that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

Case Study:

A study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.

Research Findings

Recent findings highlight the potential of this compound as a therapeutic agent:

-

In Vitro Studies:

- Exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Demonstrated cytotoxic effects on cancer cell lines.

-

Molecular Docking Studies:

- Showed high binding affinity to target enzymes involved in bacterial protein synthesis.

- Predicted interactions that could lead to inhibition of tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.